molecular formula C10H16BrNOS2 B14906706 N-((R)-1-(4-Bromothiophen-2-yl)ethyl)-2-methylpropane-2-sulfinamide

N-((R)-1-(4-Bromothiophen-2-yl)ethyl)-2-methylpropane-2-sulfinamide

Cat. No.: B14906706
M. Wt: 310.3 g/mol
InChI Key: QFWRAICISAKHJR-ZVHFFGPBSA-N
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Description

N-(®-1-(4-Bromothiophen-2-yl)ethyl)-2-methylpropane-2-sulfinamide is a complex organic compound that features a bromothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(®-1-(4-Bromothiophen-2-yl)ethyl)-2-methylpropane-2-sulfinamide typically involves the reaction of 4-bromothiophene with an appropriate sulfinamide precursor under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and scalability, often involving rigorous purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(®-1-(4-Bromothiophen-2-yl)ethyl)-2-methylpropane-2-sulfinamide can undergo various chemical reactions, including:

    Oxidation: The bromothiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the bromine atom, forming a thiophene derivative.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiophene derivatives.

Scientific Research Applications

N-(®-1-(4-Bromothiophen-2-yl)ethyl)-2-methylpropane-2-sulfinamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving sulfur-containing compounds.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(®-1-(4-Bromothiophen-2-yl)ethyl)-2-methylpropane-2-sulfinamide involves its interaction with molecular targets such as enzymes or receptors. The bromothiophene moiety can engage in π-π interactions with aromatic residues in proteins, while the sulfinamide group can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{[(4-Bromothiophen-2-yl)methyl]amino}ethyl)acetamide
  • N-(2-{[(4-bromothiophen-2-yl)methyl]amino}ethyl)methanesulfonamide

Uniqueness

N-(®-1-(4-Bromothiophen-2-yl)ethyl)-2-methylpropane-2-sulfinamide is unique due to its specific combination of a bromothiophene moiety and a sulfinamide group. This combination imparts distinct chemical and biological properties that are not observed in other similar compounds. The presence of the bromine atom enhances its reactivity, while the sulfinamide group provides additional sites for interaction with biological targets.

Properties

Molecular Formula

C10H16BrNOS2

Molecular Weight

310.3 g/mol

IUPAC Name

N-[(1R)-1-(4-bromothiophen-2-yl)ethyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C10H16BrNOS2/c1-7(9-5-8(11)6-14-9)12-15(13)10(2,3)4/h5-7,12H,1-4H3/t7-,15?/m1/s1

InChI Key

QFWRAICISAKHJR-ZVHFFGPBSA-N

Isomeric SMILES

C[C@H](C1=CC(=CS1)Br)NS(=O)C(C)(C)C

Canonical SMILES

CC(C1=CC(=CS1)Br)NS(=O)C(C)(C)C

Origin of Product

United States

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